molecular formula C17H18FNOS B5777756 2-(benzylsulfanyl)-N-[2-(4-fluorophenyl)ethyl]acetamide

2-(benzylsulfanyl)-N-[2-(4-fluorophenyl)ethyl]acetamide

Cat. No.: B5777756
M. Wt: 303.4 g/mol
InChI Key: KBCOFPKGCJPZHO-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-[2-(4-fluorophenyl)ethyl]acetamide is an organic compound that features a benzylsulfanyl group and a 4-fluorophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-[2-(4-fluorophenyl)ethyl]acetamide typically involves the reaction of benzyl mercaptan with 2-(4-fluorophenyl)ethylamine in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-[2-(4-fluorophenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the acetamide group, yielding simpler amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylsulfanyl)-N-[2-(4-fluorophenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-[2-(4-fluorophenyl)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The 4-fluorophenyl group may enhance the compound’s binding affinity to specific targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-1,1-bis(4-fluorophenyl)-1-ethanol
  • 4-(benzylsulfanyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
  • Bis(4-fluorophenyl) disulfide

Uniqueness

2-(benzylsulfanyl)-N-[2-(4-fluorophenyl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzylsulfanyl and 4-fluorophenyl groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(4-fluorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNOS/c18-16-8-6-14(7-9-16)10-11-19-17(20)13-21-12-15-4-2-1-3-5-15/h1-9H,10-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCOFPKGCJPZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201483
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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